5-Benzylidene-1H-imidazol-4(5H)-one
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Overview
Description
5-Benzylidene-1H-imidazol-4(5H)-one is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-1H-imidazol-4(5H)-one typically involves the condensation of benzaldehyde with imidazole derivatives under basic or acidic conditions. Common reagents used in this synthesis include:
- Benzaldehyde
- Imidazole or its derivatives
- Catalysts such as piperidine or acetic acid
The reaction is usually carried out at elevated temperatures, often under reflux conditions, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Benzylidene-1H-imidazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or alkylating agents can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce benzyl-substituted imidazoles.
Scientific Research Applications
5-Benzylidene-1H-imidazol-4(5H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Benzylidene-1H-imidazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzylidene imidazoles: Compounds with similar structures but different substituents on the imidazole ring.
Imidazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
5-Benzylidene-1H-imidazol-4(5H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other imidazole derivatives, it may exhibit distinct properties that make it suitable for specific applications.
Properties
Molecular Formula |
C10H8N2O |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(4E)-4-benzylidene-1H-imidazol-5-one |
InChI |
InChI=1S/C10H8N2O/c13-10-9(11-7-12-10)6-8-4-2-1-3-5-8/h1-7H,(H,11,12,13)/b9-6+ |
InChI Key |
CQGIJPFYWRPMRO-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)NC=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC=N2 |
Origin of Product |
United States |
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